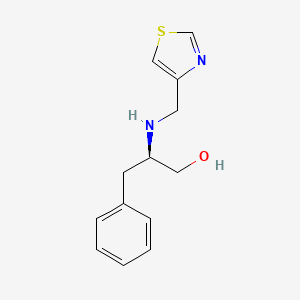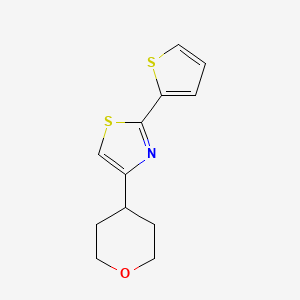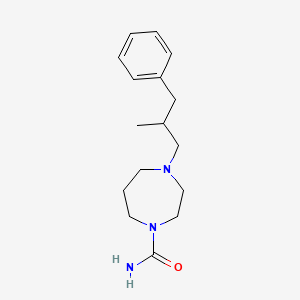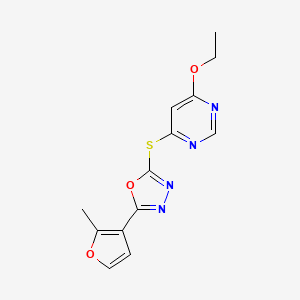
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has a unique molecular structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of HDACs and PARPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PARPs are enzymes that play a crucial role in DNA repair. Inhibition of these enzymes by the compound leads to altered gene expression and DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells through the inhibition of HDACs and PARPs. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is its specificity towards HDACs and PARPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide. One area of research involves the development of more potent and selective inhibitors of HDACs and PARPs based on the compound's structure. Another area of research involves the investigation of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Synthesis Methods
The synthesis of 2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction between 2-fluoro-4-hydroxybenzoic acid and N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as EDCI or HATU. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of certain enzymes such as HDACs and PARPs. These enzymes play a crucial role in various cellular processes and their inhibition has been linked to the treatment of several diseases including cancer and neurodegenerative disorders.
properties
IUPAC Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-17-9-14(22)5-6-16(17)18(23)21(12-15-4-2-8-24-15)11-13-3-1-7-20-10-13/h1,3,5-7,9-10,15,22H,2,4,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRJJXJRCGXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CN=CC=C2)C(=O)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-hydroxy-N-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


